molecular formula C13H8Cl2O3 B6404000 5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid CAS No. 1261959-28-7

5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid

Cat. No.: B6404000
CAS No.: 1261959-28-7
M. Wt: 283.10 g/mol
InChI Key: PDHBVJHXWOUIRH-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid typically involves the chlorination of 3-(2-hydroxyphenyl)benzoic acid. The process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroxy derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and a hydroxyl group allows the compound to form hydrogen bonds and other interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydroxy-5-phenylbenzoic acid
  • 2-Amino-3-methyl-5-chlorobenzoic acid
  • 6-Amino-7-chloro-2-(2-hydroxyphenyl)benzoic acid

Uniqueness

5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid is unique due to the specific arrangement of chlorine atoms and the hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-5-(2-chloro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-4-7(3-8(5-9)13(17)18)11-6-10(16)1-2-12(11)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHBVJHXWOUIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690489
Record name 2',5-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-28-7
Record name 2',5-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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